2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
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Overview
Description
This compound is a mouthful, but its structure holds promise. It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: triazole and thiadiazine . These heterocyclic compounds play a crucial role in drug design and development due to their diverse pharmacological activities.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves intricate steps. One efficient method employs a one-pot, catalyst-free procedure at room temperature, starting from dibenzoylacetylene. This approach yields highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and our target compound .
Reaction Conditions::Starting Material: Dibenzoylacetylene
Reaction Steps: Multistep process involving cyclization and functionalization
Yield: Approximately 52%
Melting Point: 222.4–223.8 °C
Spectral Data:
Industrial Production:: While industrial-scale production methods are not widely documented, research labs often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions
Reduction: Can be reduced
Substitution: Susceptible to substitution reactions
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄)
Substitution: Various nucleophiles (e.g., amines, halides)
Major Products:: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: As a versatile building block for novel molecules
Biology: In drug discovery and bioactivity studies
Medicine: Investigated for potential therapeutic effects
Industry: As a precursor for specialized materials
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness::
- The fusion of triazole and thiadiazine moieties sets it apart.
- Its hydrogen bond accepting and donating characteristics enhance its bioactive profile.
Properties
Molecular Formula |
C23H14N6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(2-phenylquinolin-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H14N6S/c1-2-7-15(8-3-1)20-13-18(17-10-4-5-11-19(17)25-20)22-28-29-21(26-27-23(29)30-22)16-9-6-12-24-14-16/h1-14H |
InChI Key |
SEMRLTXZRBUZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C(=NN=C5S4)C6=CN=CC=C6 |
Origin of Product |
United States |
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